6-(Hydroxymethyl)-4-phenylchroman-2-ol

Catalog No.
S3319239
CAS No.
959624-24-9
M.F
C16H16O3
M. Wt
256.30
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Hydroxymethyl)-4-phenylchroman-2-ol

CAS Number

959624-24-9

Product Name

6-(Hydroxymethyl)-4-phenylchroman-2-ol

IUPAC Name

6-(hydroxymethyl)-4-phenyl-3,4-dihydro-2H-chromen-2-ol

Molecular Formula

C16H16O3

Molecular Weight

256.30

InChI

InChI=1S/C16H16O3/c17-10-11-6-7-15-14(8-11)13(9-16(18)19-15)12-4-2-1-3-5-12/h1-8,13,16-18H,9-10H2

InChI Key

DRPFJHGJDRIHLZ-UHFFFAOYSA-N

SMILES

C1C(C2=C(C=CC(=C2)CO)OC1O)C3=CC=CC=C3

Canonical SMILES

C1C(C2=C(C=CC(=C2)CO)OC1O)C3=CC=CC=C3

6-(Hydroxymethyl)-4-phenylchroman-2-ol is a benzopyran derivative characterized by a hydroxymethyl group at the 6-position and a phenyl group at the 4-position of the chroman structure. This compound features a chroman core, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. Its chemical formula is C16H16O3, and it has been studied for its potential therapeutic properties.

The synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol typically involves several key reactions:

  • Condensation Reaction: The compound can be synthesized through the reaction of p-cresol with trans-cinnamaldehyde in the presence of an amine catalyst such as N-methylpiperazine. This reaction occurs under Dean-Stark conditions to remove water and drive the equilibrium towards product formation .
  • Hydrogenation: In some synthesis routes, hydrogenation steps may be employed to modify the aromatic system or reduce double bonds in intermediates .
  • Acid Treatment: Post-reaction treatment with acid helps in purifying the desired product from reaction mixtures containing various intermediates and by-products .

Research indicates that 6-(Hydroxymethyl)-4-phenylchroman-2-ol exhibits various biological activities:

  • Antioxidant Activity: The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
  • Pharmacological Properties: It has been linked to effects on smooth muscle relaxation and may have implications in treating conditions like overactive bladder due to its structural similarity to tolterodine, a known antimuscarinic agent .

The synthesis methods for 6-(Hydroxymethyl)-4-phenylchroman-2-ol include:

  • One-Pot Synthesis: A straightforward method involving the reaction of p-cresol with trans-cinnamaldehyde under reflux conditions with an amine catalyst .
  • Mitsunobu Reaction: This approach utilizes the Mitsunobu reaction to form the chroman structure from alcohols and other nucleophiles .
  • Hydrogenation Techniques: These techniques can be applied to refine intermediates into the final product through catalytic processes .

Interaction studies reveal that 6-(Hydroxymethyl)-4-phenylchroman-2-ol may interact with various biological targets:

  • Enzyme Inhibition: Research suggests potential inhibitory effects on certain enzymes involved in metabolic pathways.
  • Receptor Binding: The compound's structural features allow it to bind to receptors similar to those targeted by other benzopyran derivatives.

Several compounds share structural similarities with 6-(Hydroxymethyl)-4-phenylchroman-2-ol. These include:

Compound NameStructural FeaturesUnique Aspects
TolterodineBenzopyran derivativeUsed clinically for overactive bladder
6-HydroxyflavoneFlavonoid structureExhibits strong antioxidant properties
4-HydroxycoumarinCoumarin derivativeKnown for anticoagulant activity

Uniqueness

The uniqueness of 6-(Hydroxymethyl)-4-phenylchroman-2-ol lies in its specific hydroxymethyl substitution at the 6-position, which influences its biological activity and potential therapeutic applications compared to other similar compounds.

XLogP3

2.3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

959624-24-9

Dates

Last modified: 08-19-2023

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